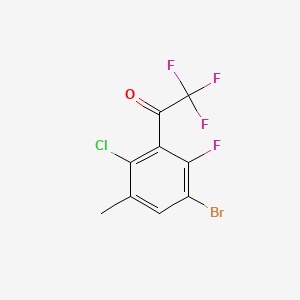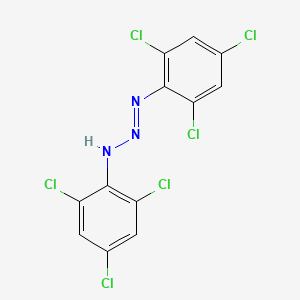
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,4,6-trichloroaniline with a suitable diazotizing agent under controlled conditions. The reaction proceeds through the formation of a diazonium salt, which then reacts with another molecule of 2,4,6-trichloroaniline to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the triazene group into amine functionalities.
Substitution: The trichlorophenyl groups may participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazene group could also undergo metabolic transformations, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
- (1E)-1,3-Bis(2,4,6-dichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-tribromophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-trifluorophenyl)triaz-1-ene
Comparison: Compared to its analogs, (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, stability, and biological activity. The specific electronic and steric effects of the trichlorophenyl groups can differentiate it from other halogenated triazene compounds.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological and industrial research.
Propiedades
Número CAS |
794-51-4 |
|---|---|
Fórmula molecular |
C12H5Cl6N3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2,4,6-trichloro-N-[(2,4,6-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(8(16)2-5)19-21-20-12-9(17)3-6(14)4-10(12)18/h1-4H,(H,19,20) |
Clave InChI |
GLWQBEGRMSVIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)NN=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
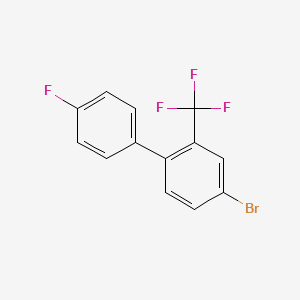
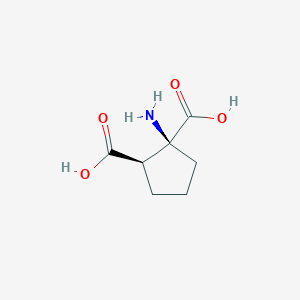
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
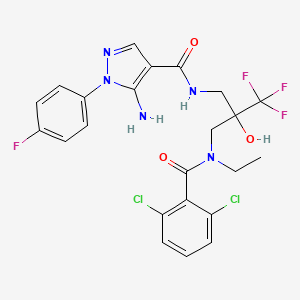
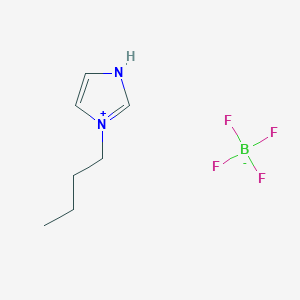

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
